Physicochemical Comparison: 3-Cyclopropyl vs. 3-Aryl 5-Methyl-4,5-dihydroisoxazole-5-carboxylic Acids
The 3‑cyclopropyl substituent in CAS 1597687-08-5 imparts distinctive physicochemical properties compared to widely available 3‑aryl analogs. The target compound has a computed XLogP3 of 0.4 and a molecular weight of 169.18 g mol⁻¹, whereas the 3‑(2‑chlorophenyl) analog (CAS 878427-08-8) has a molecular weight of 239.66 g mol⁻¹ and the 3‑(3,4‑dichlorophenyl) analog (CAS 1326813-25-5) has a molecular weight of 274.10 g mol⁻¹ [1]. This difference of 70–105 g mol⁻¹ in molecular weight and the presence of an additional chlorine atom substantially alter solubility, permeability, and metabolic stability profiles, as evidenced by class‑level structure‑property relationship trends [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 169.18 g mol⁻¹ |
| Comparator Or Baseline | 3‑(2‑Chlorophenyl)‑5‑methyl‑4,5‑dihydroisoxazole‑5‑carboxylic acid (CAS 878427-08-8): 239.66 g mol⁻¹; 3‑(3,4‑Dichlorophenyl)‑5‑methyl‑4,5‑dihydroisoxazole‑5‑carboxylic acid (CAS 1326813-25-5): 274.10 g mol⁻¹ |
| Quantified Difference | ΔMW = 70.5 g mol⁻¹ (vs. monochloro); ΔMW = 104.9 g mol⁻¹ (vs. dichloro) |
| Conditions | Computed molecular weights based on molecular formula; PubChem and vendor datasheet values. |
Why This Matters
Lower molecular weight and absence of halogen atoms make the 3‑cyclopropyl compound a more attractive fragment or intermediate when property‑based optimization (e.g., CNS drug design) or downstream synthetic diversification is a priority.
- [1] PubChem. (2025). Compound Summary for CID 121601455: 3‑Cyclopropyl‑5‑methyl‑4,5‑dihydro‑1,2‑oxazole‑5‑carboxylic acid. View Source
- [2] Kulinkovich, O. G. (2003). The chemistry of cyclopropanols. Russian Chemical Reviews, 72(9), 815–834. View Source
